molecular formula C24H31N3O2S B4856297 N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4856297
M. Wt: 425.6 g/mol
InChI Key: UKWBQYMXCWDUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and sulfonamide group makes it particularly versatile in medicinal chemistry .

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-(2-phenylethyl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-5-27-20(4)23(17-25-27)18-26(16-15-21-9-7-6-8-10-21)30(28,29)24-13-11-22(12-14-24)19(2)3/h6-14,17,19H,5,15-16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWBQYMXCWDUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-PHENETHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.